molecular formula C15H13N3O2S B3902689 N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide

N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide

Cat. No.: B3902689
M. Wt: 299.3 g/mol
InChI Key: TXPWZENFAKNPPD-NTUHNPAUSA-N
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Description

N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide is a complex organic compound characterized by its unique structure, which includes an indole moiety and a thiazolidinone ring

Mechanism of Action

Target of Action

AKOS000625157, also known as BIM-0038813.P001 or N-{5-[(1-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide, is a complex molecule that targets several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases .

Mode of Action

The compound acts as an inhibitor of these enzymes, limiting the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels . This makes it useful in conjunction with diet, exercise, and other pharmacotherapies for the management of blood sugar levels in patients with type 2 diabetes .

Biochemical Pathways

The biochemical pathways affected by AKOS000625157 involve the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . By inhibiting the activity of the enzymes responsible for this process, the compound limits the absorption of dietary carbohydrates, thereby controlling postprandial blood glucose and insulin levels .

Result of Action

The primary result of AKOS000625157’s action is the control of postprandial blood glucose and insulin levels . By inhibiting the enzymes responsible for carbohydrate digestion, it reduces the amount of glucose that is absorbed from the diet, helping to manage blood sugar levels in patients with type 2 diabetes .

Action Environment

The action of AKOS000625157 is primarily localized to the gastrointestinal tract, where it inhibits the enzymes responsible for carbohydrate digestion . Environmental factors that could influence its action include the composition of the diet (particularly the amount and type of carbohydrates consumed) and the timing of medication relative to meals.

Future Directions

The compound and its derivatives have potential for further development as tubulin polymerization inhibitors . They could be explored for their potential in cancer treatment, given their observed antiproliferative activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with thiosemicarbazide, followed by cyclization and acetylation. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-methyl-1H-indol-3-yl)ethylidene)-N’-phenyl-hydrazine
  • (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

Uniqueness

N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide stands out due to its unique combination of an indole moiety and a thiazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5E)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9(19)16-15-17-14(20)13(21-15)7-10-8-18(2)12-6-4-3-5-11(10)12/h3-8H,1-2H3,(H,16,17,19,20)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPWZENFAKNPPD-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CN(C3=CC=CC=C32)C)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)C)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide
Reactant of Route 2
N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide
Reactant of Route 3
N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide
Reactant of Route 4
N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide
Reactant of Route 5
N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide
Reactant of Route 6
Reactant of Route 6
N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide

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